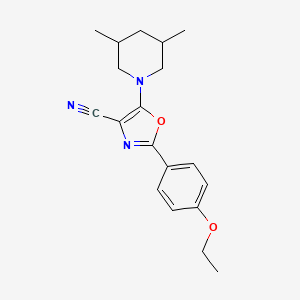![molecular formula C17H20N4O B4061649 3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine](/img/structure/B4061649.png)
3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine
Descripción general
Descripción
3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a small molecule that has shown promising results in various studies, and its unique structure makes it a valuable tool for researchers in the fields of neuroscience, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
Antiviral and Antitumor Activities
Compounds with structures related to 3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine have shown promise in the field of medicinal chemistry due to their potential antiviral and antitumor properties. A study by El-Subbagh et al. (2000) synthesized a series of compounds, including those with pyrazolo[4,3-c]pyridines structures, that were screened for their in vitro antiviral and antitumor activities. Certain compounds exhibited significant activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, particularly those incorporating the pyrano[3,2-c]pyridines heterocyclic system (El-Subbagh et al., 2000).
Synthesis and Chemical Properties
The compound's structure lends itself to diverse chemical reactions and synthesis pathways, contributing to its relevance in scientific research. For instance, the work by Demidov et al. (2021) on the synthesis of 4,5-dihydrofuran-3-carbonitriles through a three-component reaction illustrates the compound's versatility. This process, involving β-ketonitriles, pyridinium ylide precursors, and aldehydes, underscores the potential for creating various derivatives with potential biological activities (Demidov et al., 2021).
Heterocyclic Chemistry and Bioactive Compounds
The chemical framework of 3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine is instrumental in the synthesis of heterocyclic compounds, which are crucial for developing new drugs. Research by Karthikeyan et al. (2010) on 2H-pyrazolo[4,3-c]pyridine derivatives showcases the structural and functional diversity achievable with such scaffolds, providing insights into their potential applications in drug design and pharmacology (Karthikeyan et al., 2010).
Water Solubility and Drug Development
The modification of compounds containing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus for improved water solubility highlights the ongoing efforts to enhance the pharmacokinetic properties of potential therapeutics. Baraldi et al. (2012) explored functionalizing the C(5) position to generate stable, water-soluble salts, which could lead to more efficacious drugs with enhanced delivery and reduced toxicity profiles (Baraldi et al., 2012).
Propiedades
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(2-pyridin-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(15-10-14(19-20-15)12-6-7-12)21-9-2-1-5-16(21)13-4-3-8-18-11-13/h3-4,8,10-12,16H,1-2,5-7,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQUJDCKKZNRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B4061577.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)-2-cyclohexen-1-one](/img/structure/B4061587.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4061591.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4061600.png)

![ethyl 5-cyano-4-(2-furyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061620.png)
![3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)
![3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4061627.png)
![ethyl 4-[(2-hydroxy-5-nitrophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061633.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4061638.png)
![7-(3-methylbenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4061644.png)
![2,6-dimethylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4061645.png)
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4061662.png)